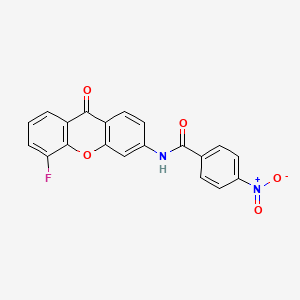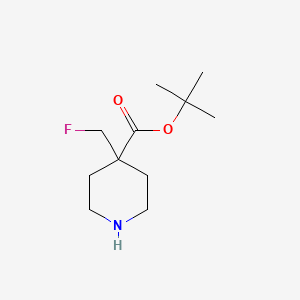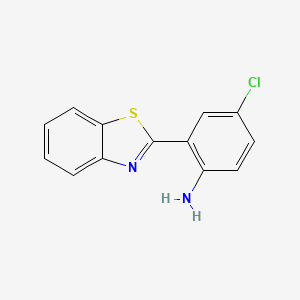
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Related compounds have been found to interact withTyrosine-protein phosphatase non-receptor type 1 and Thyroid peroxidase . These proteins play crucial roles in cellular signaling and thyroid hormone production, respectively.
Mode of Action
It’s plausible that it interacts with its targets through a similar mechanism as other benzothiazole derivatives, which often involve binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular signaling and thyroid hormone production .
Pharmacokinetics
Related compounds have shown varied pharmacokinetic properties
Result of Action
Based on the potential targets, it could potentially modulate cellular signaling and thyroid hormone production .
Analyse Biochimique
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The interaction between this compound and DprE1 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the synthesis of essential cell wall components in the bacteria .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . This activation leads to the cleavage of key cellular proteins, ultimately resulting in programmed cell death. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound has been found to bind to the active site of the enzyme DprE1, leading to its inhibition . This inhibition disrupts the synthesis of essential cell wall components in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzothiazole derivatives are relatively stable under physiological conditions, but they may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial load . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified specific threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit the enzyme DprE1, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis . This inhibition disrupts the metabolic pathway responsible for cell wall biosynthesis, leading to the accumulation of intermediate metabolites and depletion of end products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, benzothiazole derivatives have been shown to accumulate in the mitochondria, where they induce apoptosis by disrupting mitochondrial membrane potential and activating the caspase pathway .
Méthodes De Préparation
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-chlorobenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The reaction mixture is stirred at 50°C for an hour to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Comparaison Avec Des Composés Similaires
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)aniline: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-(1,3-Benzothiazol-2-yl)-4-methoxyaniline: Contains a methoxy group instead of chlorine, potentially altering its chemical and biological properties.
2-(1,3-Benzothiazol-2-yl)-4-nitroaniline:
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULTMFBERDAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

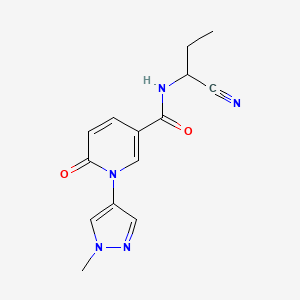
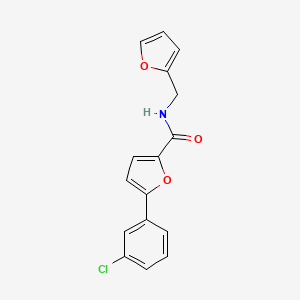
![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
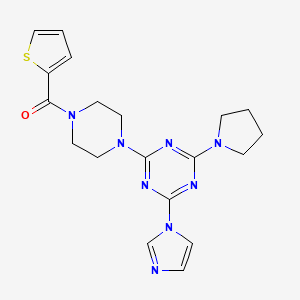
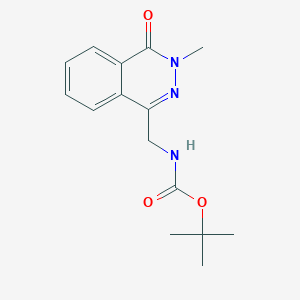
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2502066.png)
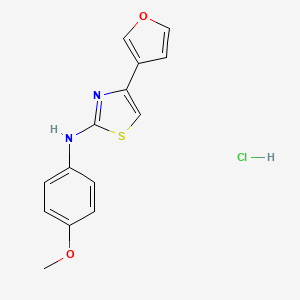
![N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2502068.png)
